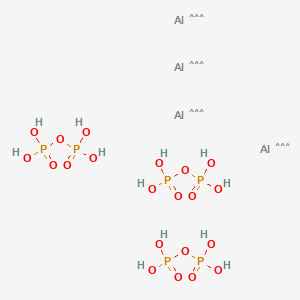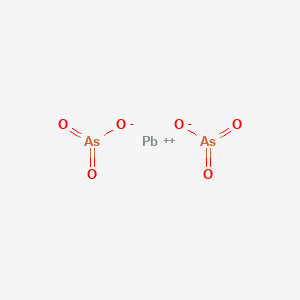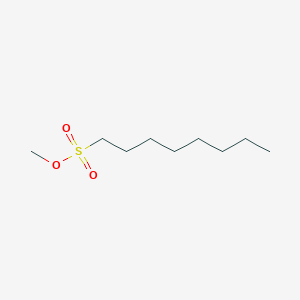
Diphosphoric acid, aluminium salt (3:4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, aluminium salt (3:4), also known as aluminium pyrophosphate, is a chemical compound that is commonly used in scientific research applications. This compound is a white, odorless, and tasteless powder that is insoluble in water. It is commonly used as a reagent in laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has a wide range of scientific research applications. It is commonly used as a reagent in laboratory experiments to study various biological and chemical processes. Some of the common applications of this compound include:
1. As a catalyst in chemical reactions
2. As a binding agent in pharmaceuticals
3. As a component in dental cements
4. As a stabilizer in food products
Wirkmechanismus
The mechanism of action of diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is not fully understood. However, it is believed that the compound works by binding to certain proteins and enzymes, thereby altering their function. This can result in a wide range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has been shown to have a wide range of biochemical and physiological effects. Some of the common effects of this compound include:
1. Inhibition of enzyme activity
2. Alteration of protein function
3. Stabilization of food products
4. Binding to certain drugs and medications
Vorteile Und Einschränkungen Für Laborexperimente
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) has several advantages and limitations when used in laboratory experiments. Some of the advantages of this compound include:
1. High stability
2. Low toxicity
3. Wide range of applications
Some of the limitations of this compound include:
1. Insolubility in water
2. Limited solubility in organic solvents
3. Limited availability
Zukünftige Richtungen
There are several future directions for research on diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4). Some of the potential areas of research include:
1. Development of new synthesis methods
2. Investigation of the mechanism of action
3. Exploration of new scientific research applications
4. Study of the compound's potential toxicity in humans and animals
Conclusion
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is a unique chemical compound that has a wide range of scientific research applications. It is commonly used as a reagent in laboratory experiments due to its unique properties. This compound has several advantages and limitations when used in laboratory experiments. There are several future directions for research on diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4), including the development of new synthesis methods and investigation of the compound's mechanism of action.
Synthesemethoden
Diphosphoric acid, Diphosphoric acid, aluminium salt (3:4) salt (3:4) is synthesized by reacting Diphosphoric acid, aluminium salt (3:4) hydroxide with phosphoric acid. The reaction results in the formation of Diphosphoric acid, aluminium salt (3:4) pyrophosphate and water. The reaction can be represented as follows:
Al(OH)3 + 2H3PO4 → Al2P2O7 + 6H2O
The resulting compound is then washed, dried, and ground into a fine powder for use in laboratory experiments.
Eigenschaften
CAS-Nummer |
14696-66-3 |
|---|---|
Produktname |
Diphosphoric acid, aluminium salt (3:4) |
Molekularformel |
Al4H12O21P6 |
Molekulargewicht |
641.85 g/mol |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
KZKFFUXFXDWFJM-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.OP(=O)(O)OP(=O)(O)O.[Al].[Al].[Al].[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)





![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
